molecular formula C26H17N3O4 B11525130 2-(4-nitrophenyl)-3-(4-phenoxyphenyl)quinazolin-4(3H)-one

2-(4-nitrophenyl)-3-(4-phenoxyphenyl)quinazolin-4(3H)-one

Cat. No.: B11525130
M. Wt: 435.4 g/mol
InChI Key: JRUUJOBTGBSRBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-NITROPHENYL)-3-(4-PHENOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound known for its unique structural properties. It belongs to the class of quinazolinone derivatives, which are known for their diverse biological activities. This compound features a quinazolinone core with a nitrophenyl and phenoxyphenyl substituent, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-NITROPHENYL)-3-(4-PHENOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-nitrobenzaldehyde with 4-phenoxyaniline in the presence of a suitable catalyst to form an intermediate Schiff base. This intermediate is then cyclized under acidic or basic conditions to yield the desired quinazolinone derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required standards.

Chemical Reactions Analysis

Types of Reactions

2-(4-NITROPHENYL)-3-(4-PHENOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF)

    Oxidation: Potassium permanganate, acidic or basic conditions

Major Products Formed

    Reduction: 2-(4-Aminophenyl)-3-(4-phenoxyphenyl)-3,4-dihydroquinazolin-4-one

    Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used

    Oxidation: Oxidized quinazolinone derivatives with modified phenyl rings

Scientific Research Applications

2-(4-NITROPHENYL)-3-(4-PHENOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new therapeutic agents.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(4-NITROPHENYL)-3-(4-PHENOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenoxyphenyl group may enhance the compound’s ability to bind to specific receptors or enzymes, modulating their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-NITROPHENYL)-N-(4-PHENOXYPHENYL)ACETAMIDE
  • 2-(4-NITROPHENYL)-N-(4-PHENOXYPHENYL)PROPANAMIDE
  • 2-[4-(4-NITROPHENYL)PIPERAZINO]-N-(4-PHENOXYPHENYL)ACETAMIDE

Uniqueness

2-(4-NITROPHENYL)-3-(4-PHENOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to its quinazolinone core structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C26H17N3O4

Molecular Weight

435.4 g/mol

IUPAC Name

2-(4-nitrophenyl)-3-(4-phenoxyphenyl)quinazolin-4-one

InChI

InChI=1S/C26H17N3O4/c30-26-23-8-4-5-9-24(23)27-25(18-10-12-20(13-11-18)29(31)32)28(26)19-14-16-22(17-15-19)33-21-6-2-1-3-7-21/h1-17H

InChI Key

JRUUJOBTGBSRBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)N3C(=NC4=CC=CC=C4C3=O)C5=CC=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.